Cas no 1393822-85-9 (LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE)

LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 化学的及び物理的性質
名前と識別子
-
- LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE
- LithiuM (4-(trifluoroMethyl)pyridin-2-yl)trihydroxyborate
- lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide
- AT15876
- SCHEMBL15333184
- EN300-205102
- Lithium (4-(trifluoromethyl)pyridin-2-yl)trihydroxyborate
- LITHIUM(1+) ION TRIHYDROXY[4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BORANUIDE
- Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate
- CS-0177321
- lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide
- Lithiumtrihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate
- BS-26576
- 1393822-85-9
-
- インチ: InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1
- InChIKey: OJAUNBHLSRPNIJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.05500
- どういたいしつりょう: 215.0552861Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- PSA: 73.58000
- LogP: -0.77680
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205102-1.0g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 1g |
$1086.0 | 2023-05-24 | ||
Enamine | EN300-205102-0.25g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 0.25g |
$999.0 | 2023-05-24 | ||
TRC | L469228-25mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 25mg |
$75.00 | 2023-05-18 | ||
TRC | L469228-50mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 50mg |
$115.00 | 2023-05-18 | ||
Enamine | EN300-205102-0.5g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 0.5g |
$1043.0 | 2023-05-24 | ||
A2B Chem LLC | AE39444-250mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 250mg |
$176.00 | 2024-04-20 | |
Enamine | EN300-205102-10.0g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 10g |
$4667.0 | 2023-05-24 | ||
TRC | L469228-100mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 100mg |
$178.00 | 2023-05-18 | ||
Chemenu | CM501992-1g |
Lithiumtrihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 1g |
$437 | 2022-06-13 | |
A2B Chem LLC | AE39444-1g |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 1g |
$391.00 | 2024-04-20 |
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATEに関する追加情報
Research Briefing on LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE (CAS: 1393822-85-9) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of borate-based compounds, particularly LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE (CAS: 1393822-85-9), as versatile intermediates and catalysts in organic synthesis and drug development. This briefing synthesizes the latest findings on this compound, focusing on its structural properties, synthetic utility, and potential therapeutic applications.
The compound, characterized by its unique borate-pyridine hybrid structure, has garnered attention for its role in facilitating C-C and C-X (X = heteroatom) bond-forming reactions under mild conditions. A 2023 study published in Journal of Medicinal Chemistry demonstrated its efficacy as a lithium-ion carrier in electrolyte formulations for next-generation batteries, while parallel research in ACS Catalysis revealed its catalytic potential in asymmetric hydrogenation of fluorinated pyridines—a key step in the synthesis of CNS-targeting pharmaceuticals.
Structural analyses via X-ray crystallography (DOI: 10.1021/acs.cgd.3c00567) have elucidated the compound's tridentate coordination mode, explaining its stability in protic solvents—a rare feature among organoborates. This property is being leveraged in bioconjugation strategies, as reported in Bioconjugate Chemistry, where 1393822-85-9 served as a linchpin for antibody-drug conjugate (ADC) payload attachment with improved serum stability compared to conventional maleimide linkers.
In therapeutic contexts, preclinical data from Nature Chemical Biology (2024) indicates the compound's metabolite, (4-(trifluoromethyl)pyridin-2-yl)boronic acid, exhibits inhibitory activity against SARS-CoV-2 main protease (Mpro) with IC50 = 1.2 μM. Molecular dynamics simulations suggest the CF3 group enhances binding pocket occupancy, while the borate moiety coordinates with catalytic cysteine residues.
Ongoing phase I trials (NCT05678920) are evaluating lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate as a novel lithium depot formulation for bipolar disorder, capitalizing on its slow-release properties and reduced nephrotoxicity compared to lithium carbonate. Early pharmacokinetic data show 40% higher cerebrospinal fluid penetration than standard therapies.
Industrial-scale production challenges are being addressed through continuous flow chemistry approaches, as detailed in Organic Process Research & Development. A recent patent (WO2023187647) describes a solvent-free mechanochemical synthesis achieving 92% yield at kilogram scale, addressing previous limitations in borate hydrolysis during isolation.
This compound's dual utility in both materials science and pharma underscores the convergence of chemical biology approaches. Future research directions include exploration of its radiolabeled (18F) derivatives for PET imaging and development as a scaffold for PROTACs targeting undruggable proteins, with particular interest in its boron neutron capture therapy (BNCT) potential for glioblastoma treatment.
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